![molecular formula C12H14BrN B11860858 7'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-amine](/img/structure/B11860858.png)
7'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-amine is a synthetic organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-amine typically involves multiple steps. One common method includes the bromination of a suitable naphthalene derivative, followed by cyclopropanation and subsequent amination. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
7’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7’-Bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalen]-3-ylmethanamine
- 7’-Bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalen]-2-carboxylic acid
Uniqueness
7’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-amine is unique due to its specific spiro structure and the presence of a bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
7-bromospiro[3,4-dihydro-1H-naphthalene-2,1'-cyclopropane]-1-amine |
InChI |
InChI=1S/C12H14BrN/c13-9-2-1-8-3-4-12(5-6-12)11(14)10(8)7-9/h1-2,7,11H,3-6,14H2 |
InChI Key |
LNUGOOXZXJVGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C(C3=C1C=CC(=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


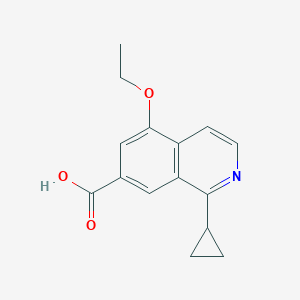
![2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11860782.png)
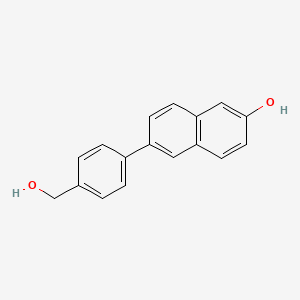
![Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11860792.png)
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B11860799.png)
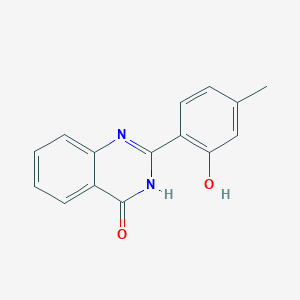
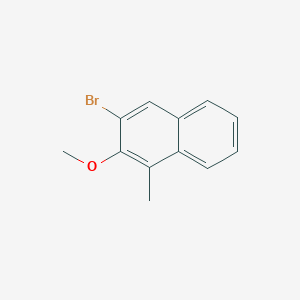
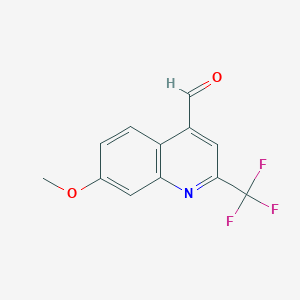
![2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11860821.png)

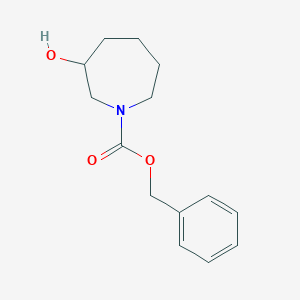
![6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860836.png)
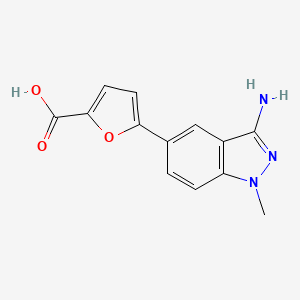
![7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11860841.png)
